molecular formula C16H13ClO3 B1327970 2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898759-25-6

2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No. B1327970
M. Wt: 288.72 g/mol
InChI Key: HJZOIXLJSBWZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the molecular formula C16H13ClO3 . It has an average mass of 288.726 Da and a monoisotopic mass of 288.055328 Da .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone” consists of 16 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .

Scientific Research Applications

    • Application Summary : This compound is used as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione .
    • Results or Outcomes : The outcome is a ratiometric fluorescent probe that can specifically detect cysteine over homocysteine and glutathione .
    • Application Summary : It is used for microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II .
    • Results or Outcomes : The result is the synthesis of KN-93, a known inhibitor of calmodulin kinase II .

properties

IUPAC Name

(2-chlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-14-7-2-1-6-13(14)15(18)11-4-3-5-12(10-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZOIXLJSBWZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645072
Record name (2-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone

CAS RN

898759-25-6
Record name (2-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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